Deschloro-delafloxacin is a derivative of delafloxacin, a novel fluoroquinolone antibiotic approved for the treatment of acute bacterial skin and skin structure infections. Delafloxacin's unique chemical structure, which includes a weakly acidic pKa, enhances its efficacy in acidic environments, making it particularly effective against various Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus. Deschloro-delafloxacin is characterized by the absence of the chlorine atom at the C-8 position, which may influence its pharmacological properties and spectrum of activity.
Source: Deschloro-delafloxacin is synthesized from delafloxacin through chemical modification processes that remove the chlorine atom.
Classification: It belongs to the class of fluoroquinolone antibiotics, which are known for their broad-spectrum antibacterial activity.
The synthesis of deschloro-delafloxacin can be approached through several chemical methods. One notable method involves a multi-step process that includes:
A simplified synthesis route can be achieved using 3-chloro-2,4,5-trifluorobenzoyl ethyl acetate as a raw material, which undergoes reactions in a single pot to streamline production and improve yield and purity .
Deschloro-delafloxacin has a molecular formula of with a molecular weight of approximately 406.32 g/mol. The absence of the chlorine atom alters its electronic properties compared to delafloxacin, potentially affecting its interaction with bacterial targets.
Deschloro-delafloxacin can participate in various chemical reactions typical for fluoroquinolones:
These reactions are critical for understanding how modifications to the structure can enhance or diminish antibacterial activity.
Deschloro-delafloxacin exerts its antibacterial effects primarily by inhibiting bacterial DNA topoisomerase IV and DNA gyrase, enzymes crucial for DNA replication and transcription. The mechanism involves:
The dual-targeting ability allows deschloro-delafloxacin to maintain efficacy against a wide range of bacterial strains .
These properties are essential for determining the pharmacokinetics and bioavailability of deschloro-delafloxacin in clinical settings.
Deschloro-delafloxacin is primarily explored for its potential as an antibiotic agent in treating various bacterial infections, particularly those resistant to conventional therapies. Its unique structural modifications may provide advantages in overcoming resistance mechanisms seen with other fluoroquinolones.
The ongoing research into deschloro-delafloxacin may reveal further applications in both clinical and laboratory settings as understanding of its properties evolves.
Retrosynthetic analysis of Deschloro-delafloxacin (1-(6-Amino-3,5-difluoro-2-pyridinyl)-6-fluoro-1,4-dihydro-7-(3-hydroxy-1-azetidinyl)-4-oxo-3-quinolinecarboxylic acid) reveals two primary disconnection strategies targeting the quinolone core and the azetidinyl moiety. The quinoline scaffold derives from a convergent approach involving:
The absence of the C8 chlorine substituent differentiates Deschloro-delafloxacin from its parent compound, necessitating strategic pathway modifications early in the synthesis to avoid introducing then removing this halogen.
Critical intermediates identified through retrosynthesis include:
Table 1: Essential Intermediates for Deschloro-delafloxacin Synthesis
Intermediate | Function | Structural Feature |
---|---|---|
Ethyl 2-((3-chloro-2,4,5-trifluorophenylamino)methylene)-3-oxobutanoate | Gould-Jacobs precursor | Activated aryl amine with malonate derivative |
7-Chloro-6-fluoro-4-oxoquinoline-3-carboxylic acid | Quinolone core scaffold | Halogenated quinolone with C7 chlorine |
7-(3-Hydroxyazetidin-1-yl)-6-fluoroquinolone | C7-substituted intermediate | Azetidinyl group at C7 position |
Halogen positioning dictates divergent synthetic routes:
The patent CN104876911A demonstrates that substituting the traditional chlorinated benzoic acid starting material with a non-chlorinated variant reduces overall steps but requires stringent temperature control (-15°C to 0°C) during cyclization to prevent regioisomer formation [8].
When synthesizing from chlorinated precursors, three dechlorination methods show viability:
Table 2: Performance Comparison of Dehalogenation Methods
Method | Reagents/Conditions | Reaction Time | Temperature | Chlorine Removal Efficiency | Byproduct Formation |
---|---|---|---|---|---|
Catalytic Hydrogenation | Pd/C (5-10%), H₂ (50 psi), EtOAc | 4-6 hours | 25-30°C | >98% | <1% defluoro-byproducts |
Zinc-Ammonium Formate | Zn/NH₄HCO₂, DMF/H₂O | 1-2 hours | 60-70°C | 92-95% | 5-8% over-reduction |
Photocatalytic Reduction | Ir(ppy)₃, Hünig's base, Blue LEDs | 12-16 hours | 25°C | 85-90% | Minimal |
Catalytic hydrogenation emerges as the superior approach, achieving near-quantitative dechlorination without affecting the sensitive azetidinyl group or fluorine substituents. The heterogeneous Pd/C catalyst enables easy separation and recyclability (up to 5 cycles with <5% activity loss). Zinc-mediated methods, while faster, generate zinc oxide sludge requiring additional waste treatment steps [1] [9].
Solvent optimization significantly improves the sustainability profile:
Lifecycle assessment reveals solvent choices account for 78% of the total process carbon footprint. Switching from dichloromethane to 2-methyltetrahydrofuran for Gould-Jacobs cyclization decreases global warming potential by 12.3 kg CO₂-eq/kg API [8].
Table 3: Environmental Metrics of Solvent Systems
Solvent System | Process Mass Intensity | E-Factor | Carcinogenicity Risk | Biodegradability |
---|---|---|---|---|
Dioxane/DMF (traditional) | 187 | 18.2 | High | Slow |
2-MeTHF/Water | 112 | 9.8 | None | Fast |
CPME/Ethanol (optimized) | 89 | 5.6 | None | Moderate |
Advanced catalytic technologies enhance deschlorination sustainability:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1